4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine is an organic compound that features a bromopyridine moiety attached to a thiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromopyridine and thiazole functionalities makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-2-amine and 2-bromoacetylthiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 5-bromopyridine-2-amine is reacted with 2-bromoacetylthiazole under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Coupling: Formation of biaryl or vinyl derivatives.
Scientific Research Applications
4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyridin-2-yl)morpholine: Similar in structure but contains a morpholine ring instead of a thiazole ring.
2-(5-Bromopyridin-2-yl)thiazole: Lacks the amine group present in 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine.
5-Bromo-2-(thiazol-2-yl)pyridine: Similar structure but different positioning of the thiazole ring.
Uniqueness
This compound is unique due to the presence of both bromopyridine and thiazole moieties, which confer distinct reactivity and biological activity
Properties
CAS No. |
1159821-28-9 |
---|---|
Molecular Formula |
C8H6BrN3S |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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